molecular formula C18H21NO5S B11828488 3-(N-(4-Methoxybenzyl)-4-methylphenylsulfonamido)propanoic acid CAS No. 1311254-73-5

3-(N-(4-Methoxybenzyl)-4-methylphenylsulfonamido)propanoic acid

Cat. No.: B11828488
CAS No.: 1311254-73-5
M. Wt: 363.4 g/mol
InChI Key: KUSLAHTVXGUFQS-UHFFFAOYSA-N
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Description

3-(N-(4-Methoxybenzyl)-4-methylphenylsulfonamido)propanoic acid is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a propanoic acid moiety, with additional functional groups such as a methoxybenzyl and a methylphenyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N-(4-Methoxybenzyl)-4-methylphenylsulfonamido)propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the sulfonamide intermediate: This step involves the reaction of 4-methylbenzenesulfonyl chloride with 4-methoxybenzylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to yield the sulfonamide intermediate.

    Coupling with propanoic acid: The sulfonamide intermediate is then coupled with 3-bromopropanoic acid in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(N-(4-Methoxybenzyl)-4-methylphenylsulfonamido)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.

    Reduction: The sulfonamide group can be reduced to an amine under reducing conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include halides (e.g., chloride, bromide) and alkoxides.

Major Products Formed

    Oxidation: Formation of 3-(N-(4-Hydroxybenzyl)-4-methylphenylsulfonamido)propanoic acid.

    Reduction: Formation of 3-(N-(4-Methoxybenzyl)-4-methylphenylamino)propanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(N-(4-Methoxybenzyl)-4-methylphenylsulfonamido)propanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate and for its therapeutic properties.

    Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(N-(4-Methoxybenzyl)-4-methylphenylsulfonamido)propanoic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, inhibiting their activity. The methoxybenzyl and methylphenyl groups can enhance the compound’s binding affinity and specificity for its targets. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(N-(4-Methoxybenzyl)sulfamoyl)phenylboronic acid
  • 4-(N,N-Dimethylsulfamoyl)phenylboronic acid
  • 3-(Benzyloxy)phenylboronic acid
  • 3-(Hydroxymethyl)phenylboronic acid

Uniqueness

3-(N-(4-Methoxybenzyl)-4-methylphenylsulfonamido)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

1311254-73-5

Molecular Formula

C18H21NO5S

Molecular Weight

363.4 g/mol

IUPAC Name

3-[(4-methoxyphenyl)methyl-(4-methylphenyl)sulfonylamino]propanoic acid

InChI

InChI=1S/C18H21NO5S/c1-14-3-9-17(10-4-14)25(22,23)19(12-11-18(20)21)13-15-5-7-16(24-2)8-6-15/h3-10H,11-13H2,1-2H3,(H,20,21)

InChI Key

KUSLAHTVXGUFQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CCC(=O)O)CC2=CC=C(C=C2)OC

Origin of Product

United States

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